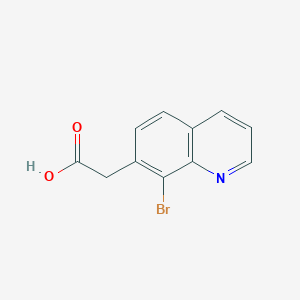![molecular formula C10H9N5O2S B15065430 2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine CAS No. 189113-33-5](/img/structure/B15065430.png)
2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine is a heterocyclic compound that combines the structural features of both triazole and imidazo[1,2-a]pyridine. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot, three-component reaction involving aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide as a methylene donor can be used. This reaction is facilitated by potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent- and catalyst-free methods are also explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Triazole derivatives
- 1,2,4-Triazole derivatives
- Imidazo[1,2-a]pyridine derivatives
Uniqueness
2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine is unique due to its combined structural features, which confer a broad spectrum of biological activities.
Propiedades
Número CAS |
189113-33-5 |
|---|---|
Fórmula molecular |
C10H9N5O2S |
Peso molecular |
263.28 g/mol |
Nombre IUPAC |
2-(1H-1,2,4-triazol-5-ylsulfonylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H9N5O2S/c16-18(17,10-11-7-12-14-10)6-8-5-15-4-2-1-3-9(15)13-8/h1-5,7H,6H2,(H,11,12,14) |
Clave InChI |
UKBMMSYLNDPGFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN2C=C1)CS(=O)(=O)C3=NC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)
![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)






![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)




